molecular formula C11H14N4O B1481673 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098147-87-4

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481673
CAS No.: 2098147-87-4
M. Wt: 218.26 g/mol
InChI Key: YUUPHEUOSHEPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical research compound designed for investigating novel therapeutic strategies in oncology, particularly for targeting immature myeloid cells. This compound belongs to a class of imidazo[1,2-b]pyrazole-7-carboxamide derivatives that have demonstrated potent activity in inducing differentiation-coupled apoptosis in aggressive myeloid malignancies . The structural scaffold is recognized for its polypharmacology potential, capable of interfering with key cellular signaling pathways . In scientific research, analogs of this compound have shown a compelling mechanism of action, beginning with the induction of ERK phosphorylation as an early survival response, followed by the orchestration of a differentiation program driven by the induction of Vav1 and the AP-1 transcription factor complex (including FOS, JUN, JUNB, and JUND) . This leads to granulocytic differentiation, evidenced by increased CD11b expression and myeloperoxidase (MPO) activity, alongside a decrease in immature cell markers like CD33 . The differentiation process is ultimately coupled with the induction of apoptosis through mitochondrial depolarization and caspase-3 activation . Beyond leukemia models, this chemical class has also shown efficacy in research models of solid tumors by reducing immunosuppressive myeloid-derived suppressor cells (MDSCs), both monocytic (CD11b+/Ly6C+) and granulocytic (CD11b+/Ly6G+) subsets, thereby potentially restoring antitumor immunity . This makes this compound a valuable research tool for scientists exploring differentiation therapy, cancer immunology, and the biology of myeloid cells in the tumor microenvironment.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-10(16)9-7-13-15-6-5-14(11(9)15)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPHEUOSHEPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in leukemia cell lines such as HL-60, MOLT-4, and MV-4-11. The compound influences cell function by altering gene expression and cellular metabolism. For example, it affects the expression of genes involved in apoptosis and cell survival, leading to the activation of caspase-3 and the cleavage of Z-DEVD-aLUC.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It generates ROS and depletes GSH levels, leading to oxidative stress and apoptosis. The compound also alters the expression of genes involved in cell survival and apoptosis, such as Bcl-xl and pAkt. These changes contribute to its cytotoxic effects on leukemia cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and retains its activity over extended periods. Studies have shown that it can induce apoptosis in leukemia cells within 24 hours of treatment. Long-term effects include sustained oxidative stress and continued depletion of GSH levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces apoptosis in leukemia cells without significant toxicity to normal cells. At higher doses, it can cause adverse effects such as necrosis and toxicity to non-cancerous cells. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its therapeutic effects and cytotoxic activity against leukemia cells.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to organelles involved in apoptosis and oxidative stress. Its subcellular localization is critical for its cytotoxic effects and therapeutic potential.

Biological Activity

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This compound belongs to the imidazo[1,2-b]pyrazole class, which is known for various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanamine
  • CAS Number : 2098147-87-4
  • Molecular Formula : C11H16N4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biological pathways, including signal transduction and metabolic regulation.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer effects. For instance:

  • Differentiation-Induced Apoptosis : Research indicates that this compound can induce differentiation-coupled apoptosis in immature myeloid cells, such as HL-60 cells. This effect is associated with the activation of caspase pathways and mitochondrial depolarization, leading to cell death in a dose-dependent manner. In one study, treatment with this compound resulted in a substantial increase in active caspase-3 positive cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:

  • Cytokine Suppression : It has demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that derivatives of imidazo[1,2-b]pyrazole compounds could inhibit these cytokines effectively, suggesting a dual-action strategy for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted modifications that enhance the biological activity of imidazo[1,2-b]pyrazole derivatives. For example:

CompoundModificationIC50 (μM)Activity
DU325Original0.200Induces apoptosis in HL-60 cells
Compound 8COX-2 Inhibitor0.013Inhibits TNF-α and IL-6 production
Compound 13COX-2 Inhibitor0.044Inhibits TNF-α and IL-6 production

These findings suggest that chemical modifications can lead to enhanced efficacy against cancer and inflammation.

Study on HL-60 Cells

In a detailed investigation involving HL-60 cells, treatment with this compound resulted in:

  • Increased expression of differentiation markers.
  • Enhanced mitochondrial dysfunction leading to apoptosis.

Flow cytometry analysis showed a significant rise in active caspase levels post-treatment .

Study on Myeloid-Derived Suppressor Cells (MDSCs)

Another study focused on the differentiation of MDSCs into mature myeloid cells using this compound. The results indicated:

  • Restoration of antitumor T-cell immunity through the maturation of MDSCs.

This highlights the potential therapeutic application of the compound in cancer immunotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-b]pyrazole-7-carboxamide scaffold has been structurally modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name Substituents (Position) Key Biological Activities Mechanism of Action Model Systems Tested
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Cyclopentyl (1), carboxamide (7) Differentiation-coupled apoptosis in AML/MDSCs ERK/Bcl-xL/pAkt → AP-1 → mitochondrial depolarization HL-60, primary AML, murine 4T1 MDSCs
DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) tert-butyl (2,3), 4-aminophenyl (N-linked) Apoptosis in AML, MDSC sensitivity Vav1 accumulation, AP-1 activation HL-60, human AML, 4T1 MDSCs
N-cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) Cyclopropyl (N), 4-fluorophenyl (2) Anticancer activity (specific targets not detailed) Undisclosed Synthetic intermediate
1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Methyl (1), carboxamide (7) Limited activity in leukemia models Insufficient data Preclinical screening

Key Observations

Substituent Effects on Potency :

  • Bulky groups like tert-butyl (DU325) and cyclopentyl enhance target binding and stability, correlating with robust pro-apoptotic activity in AML cells . In contrast, smaller groups (e.g., methyl) show reduced efficacy, as seen in 1-methyl derivatives .
  • Fluorophenyl substituents (e.g., compound 9a) may improve selectivity for kinase targets or modulate solubility but require further validation .

Mechanistic Divergence :

  • DU325 and the cyclopentyl analog share activation of the AP-1 complex and mitochondrial apoptosis pathways, suggesting a conserved mechanism among potent derivatives .
  • Compounds lacking tertiary alkyl groups (e.g., 1-methyl) fail to induce significant Vav1 or Bcl-xL upregulation, indicating structural specificity for these pathways .

Pharmacokinetic Considerations :

  • The cyclopentyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to DU325’s tert-butyl groups, which could increase hepatotoxicity risk .
  • Carboxamide at the 7-position is critical; ester derivatives (e.g., ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate) show reduced cellular uptake and activity .

Table: Comparative Efficacy in HL-60 Cells

Compound Apoptosis Induction (EC₅₀) Differentiation Marker (CD11b↑) Mitochondrial Depolarization
This compound ~50 nM (estimated) Yes Yes
DU325 10–100 nM Yes Yes
1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide >1 µM No No

Research Findings and Implications

  • Patent Landscape: DU325 and its derivatives are protected under WO2019220155, emphasizing their commercial viability . Other analogs (e.g., fluorophenyl derivatives) may require novel synthesis patents .
  • Clinical Relevance: The cyclopentyl derivative’s nanomolar efficacy and differentiation-inducing properties position it as a candidate for AML therapy, particularly in relapsed/refractory cases resistant to ATRA-based regimens .
  • Unresolved Questions: The role of cyclopentyl vs. tert-butyl groups in off-target effects and the impact of N-linked substituents (e.g., 4-aminophenyl in DU325) on immune modulation warrant further study.

Preparation Methods

General Synthetic Strategy

The synthesis of the imidazo[1,2-b]pyrazole-7-carboxamide derivatives, including 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, typically follows a modular approach:

  • Step 1: Formation of Cyanoacetamide Intermediates
    The reaction begins with a cyano-substituted ketone or related precursor, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, reacting with various amines including alicyclic amines like cyclopentylamine. This step generates cyanoacetamide intermediates in solvents like toluene or dimethylformamide (DMF) at elevated temperatures (~80°C) over 6–12 hours, yielding 25–97% of intermediates.

  • Step 2: Cyclization to Form the Imidazo[1,2-b]pyrazole Core
    The cyanoacetamide intermediates undergo cyclization, often promoted by reagents such as N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide dimethyl acetal in toluene at 80°C for about 6 hours. This step closes the heterocyclic ring to form the imidazo[1,2-b]pyrazole scaffold with the desired substitution pattern.

  • Step 3: Introduction of the Carboxamide Group
    The carboxamide functionality at the 7-position is introduced either directly via the amine used in the initial step or by further functional group transformations on the cyclized product. The presence of the cyclopentyl substituent at the 1-position is typically introduced via the amine used in the initial condensation step.

Selective Functionalization Techniques

Advanced synthetic methods have been developed to selectively functionalize the 1H-imidazo[1,2-b]pyrazole scaffold, which is crucial for preparing derivatives like this compound:

  • Br/Mg-Exchange and Regioselective Magnesiation/Zincation
    These methods involve halogen-metal exchange reactions using brominated precursors followed by regioselective metalation with TMP-bases (2,2,6,6-tetramethylpiperidyl). The resulting organometallic intermediates are trapped with electrophiles to introduce functional groups selectively on the heterocyclic core.

  • Advantages
    This approach allows precise substitution patterns and is useful for introducing diverse functional groups, potentially improving solubility and biological activity. For example, replacing an indole ring with an imidazo[1,2-b]pyrazole scaffold via these methods has shown improved aqueous solubility in drug analogs.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Reaction Step Reagents/Conditions Temperature Solvent Yield Range Notes
Cyanoacetamide formation Alicyclic amines (cyclopentylamine), toluene or DMF 80°C Toluene or DMF 25–97% 6–12 h reaction time
Cyclization N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide dimethyl acetal 80°C Toluene 49–98% 6 h reaction time
Selective functionalization Br/Mg exchange, TMP-bases, electrophilic trapping Variable THF or similar Not specified Requires regioselective control

Optimization of reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for cross-coupling in some cases) is critical to maximize yield and purity. Post-synthesis purification typically involves recrystallization or chromatographic techniques to achieve >95% purity.

Chemical Reactions and Transformations

The compound and its intermediates can undergo various transformations:

  • Oxidation : Using oxidants like potassium permanganate or chromium trioxide to modify functional groups.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride for reduction of carbonyl or nitrile groups.
  • Substitution : Electrophilic and nucleophilic substitutions to introduce or modify substituents on the heterocyclic ring.

These transformations enable the fine-tuning of physicochemical properties and biological activity.

Research Findings and Biological Relevance

  • A small library of imidazo[1,2-b]pyrazole-7-carboxamide derivatives with cyclopentyl and other substituents has been synthesized to explore anti-inflammatory, anti-cancer, and anti-angiogenic activities.
  • Structural modifications such as the introduction of amide groups at different positions on the pyrazole or imidazo-pyrazole scaffold significantly influence biological activity, including inhibition of key signaling pathways like p38MAPK and ERK1/2 phosphorylation.
  • The cyclopentyl-substituted derivatives demonstrated promising multitarget activity, including inhibition of reactive oxygen species production and platelet aggregation, relevant to cancer and inflammation pathways.

Summary Table of Key Synthetic Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + cyclopentylamine Toluene or DMF, 80°C, 6–12 h Cyanoacetamide intermediate 25–97 Formation of amide intermediate
2 Cyanoacetamide intermediate N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h Imidazo[1,2-b]pyrazole scaffold 49–98 Cyclization step
3 Imidazo[1,2-b]pyrazole scaffold Br/Mg exchange, TMP-base, electrophile trapping Functionalized imidazo[1,2-b]pyrazole Not specified Selective substitution

Q & A

Q. What are the key structural features of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how are they characterized?

The compound’s core structure includes an imidazo[1,2-b]pyrazole fused ring system substituted with a cyclopentyl group at position 1 and a carboxamide at position 7. Characterization typically involves single-crystal X-ray diffraction to confirm bond lengths, dihedral angles (e.g., 16.90° between the imidazo-pyrazole and benzene rings in analogs), and intermolecular interactions (e.g., π–π stacking, hydrogen bonding). Complementary techniques like NMR and mass spectrometry validate purity and functional groups .

Q. What synthetic routes are commonly employed for synthesizing imidazo[1,2-b]pyrazole derivatives like this compound?

A representative method involves cyclocondensation reactions using substituted pyrazoles and carbonyl-containing reagents. For example, ethyl carboxylate analogs are synthesized via multi-step reactions under reflux conditions, followed by crystallization for structural confirmation. Solvent selection (e.g., ethanol/water mixtures) and catalysts (e.g., acidic or basic conditions) influence yield and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Systematic optimization includes:

  • Screening solvents (polar aprotic vs. protic) to enhance solubility and reaction kinetics.
  • Adjusting stoichiometric ratios of reactants to minimize side products.
  • Employing microwave-assisted synthesis for faster cyclization. Post-synthesis purification via column chromatography or recrystallization improves purity. Yield tracking using HPLC or LC-MS is critical for iterative refinement .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different in vitro models?

Contradictions may arise from variations in cell lines, assay protocols, or compound stability. Mitigation strategies include:

  • Standardizing assay conditions (e.g., incubation time, serum concentration).
  • Validating compound stability under assay conditions via mass spectrometry.
  • Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity mechanisms. Meta-analyses of dose-response curves and statistical power calculations help identify outliers .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for imidazo[1,2-b]pyrazole derivatives?

SAR studies require:

  • Systematic substitution at key positions (e.g., cyclopentyl group, carboxamide) to assess steric/electronic effects.
  • In vitro screening against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Computational docking to correlate structural features (e.g., dihedral angles, hydrogen-bonding motifs) with activity. Cross-validation with crystallographic data (e.g., π–π interactions in analogs) strengthens SAR models .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

  • HPLC/UPLC : Quantifies impurities and degradation products (e.g., hydrolyzed carboxamide).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hygroscopicity.
  • Dynamic Vapor Sorption (DVS) : Measures moisture uptake under controlled humidity.
  • Solid-State NMR : Monitors polymorphic transitions during storage. Accelerated stability studies (40°C/75% RH) guide formulation development .

Q. What are the advantages and limitations of using in vitro versus in vivo models to evaluate the compound’s pharmacological effects?

  • In vitro : High-throughput screening (e.g., cell-based assays) identifies mechanistic targets but lacks pharmacokinetic (PK) data. Use 3D cell cultures or co-cultures to better mimic tissue complexity.
  • In vivo : Rodent models provide PK/toxicity data but require ethical approval and longer timelines. Hybrid approaches (e.g., ex vivo organoids) bridge translational gaps. Always validate target engagement biomarkers across models .

Q. How can molecular docking studies be validated against experimental data for this compound’s target interactions?

  • Use high-resolution crystallographic data (e.g., protein-ligand complexes) to refine docking parameters.
  • Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.
  • Perform alanine scanning mutagenesis to confirm critical binding residues predicted by docking.
  • Apply molecular dynamics simulations to assess conformational stability of docked poses .

Methodological Notes

  • Data Contradiction Analysis : Employ Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
  • Experimental Design : Use factorial designs (e.g., 2^k factor screening) to evaluate multiple variables (temperature, pH) simultaneously .
  • Crystallography : Refine X-ray data with software like SHELXL, and report R factors (<0.05) to ensure structural reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.